2,4',5-Trichlorobiphenyl-13C12
Description
Properties
CAS No. |
208263-78-9 |
|---|---|
Molecular Formula |
C12H7Cl3 |
Molecular Weight |
269.446 |
IUPAC Name |
1,4-dichloro-2-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
VAHKBZSAUKPEOV-WCGVKTIYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Synonyms |
4,2’,5’-Trichlorobiphenyl-13C12; Delor 103-13C12; PCB 31-13C12; 2,4’,5-Trichloro-1,1’-biphenyl-13C12; 2,4’,5-Trichloro-1’-biphenyl-1,1’,2,2’,3,3’,4,4’,5,5’,6,6’-13C12 |
Origin of Product |
United States |
Synthesis, Isotopic Purity, and Physico Chemical Characterization of 2,4 ,5 Trichlorobiphenyl 13c12
Methodological Approaches for Complete ¹³C Isotopic Incorporation in Biphenyl (B1667301) Derivatives
The synthesis of biphenyl derivatives with complete ¹³C isotopic incorporation, such as 2,4',5-Trichlorobiphenyl-¹³C₁₂, is a meticulous process that begins with simple, fully labeled carbon precursors. The primary goal is to construct the biphenyl backbone where all twelve carbon atoms are the ¹³C isotope, which provides a distinct mass signature for use in isotope dilution analysis. libios.fr
While specific, detailed synthetic pathways for 2,4',5-Trichlorobiphenyl-¹³C₁₂ are proprietary and not publicly detailed, the general approach relies on foundational organic chemistry reactions adapted for isotopic labeling. A common and powerful method for creating the C-C bond between the two phenyl rings is the Suzuki coupling reaction. uiowa.edu This process typically involves the reaction of a ¹³C-labeled aryl boronic acid with a ¹³C-labeled aryl halide in the presence of a palladium catalyst.
To achieve the specific 2,4',5-trichloro substitution pattern, the synthesis would require appropriately substituted ¹³C-labeled benzene-ring precursors. For instance, the synthesis might involve coupling a ¹³C-labeled 2,5-dichlorophenylboronic acid with a ¹³C-labeled 1-bromo-4-chlorobenzene, or a similar combination of reactants. The starting materials themselves, such as ¹³C-labeled benzene, are often derived from fundamental ¹³C sources like ¹³C-labeled carbon dioxide or acetylene. The subsequent steps of chlorination and functional group manipulation must be carefully controlled to achieve the correct isomer with high chemical and isotopic purity. The entire process is designed to ensure that the final product has an isotopic enrichment of 99% or greater. dspsystems.eulabmix24.com
Rigorous Spectroscopic and Chromatographic Techniques for Isotopic and Chemical Purity Assessment
To be utilized effectively as an internal standard, the isotopic and chemical purity of 2,4',5-Trichlorobiphenyl-¹³C₁₂ must be rigorously verified. This is accomplished through a combination of advanced chromatographic and spectroscopic techniques.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Validation
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the definitive technique for the analysis of polychlorinated biphenyls (PCBs) and their isotopically labeled analogues. waters.com This method provides exceptional sensitivity and selectivity, which is crucial for distinguishing specific congeners from complex mixtures and environmental matrices. scispec.co.thpragolab.cz
The primary application of ¹³C-labeled PCBs is in isotope dilution quantitation, a methodology outlined in regulatory frameworks such as U.S. EPA Method 1668. scispec.co.thcdc.gov In this approach, a known quantity of the ¹³C-labeled standard (e.g., 2,4',5-Trichlorobiphenyl-¹³C₁₂) is spiked into a sample before extraction and analysis. scispec.co.th The labeled compound behaves almost identically to its native (unlabeled) counterpart throughout the sample preparation and chromatographic separation process. libios.fr
During HRGC-HRMS analysis, the gas chromatograph separates the individual PCB congeners based on their boiling points and interaction with the capillary column. tewhatuora.govt.nz The high-resolution mass spectrometer then detects both the native and the ¹³C-labeled congener. Because of the mass difference imparted by the ¹³C atoms, the two compounds are easily distinguished by their mass-to-charge ratios (m/z). nih.gov By comparing the signal intensity of the native analyte to that of the known amount of added internal standard, a highly accurate and precise concentration of the native compound in the original sample can be calculated. tewhatuora.govt.nz The high resolution (≥10,000) of the mass spectrometer is critical for eliminating potential interferences from matrix components, ensuring the integrity of the analytical result. waters.comscispec.co.th
Table 1: Typical HRGC-HRMS Parameters for PCB Analysis
| Parameter | Typical Specification |
|---|---|
| GC Column | DB-5 or similar (e.g., 5% phenyl-methylpolysiloxane), 30-60 m length, 0.25 mm ID, 0.10-0.25 µm film thickness scispec.co.thtewhatuora.govt.nz |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Resolution | ≥ 10,000 (10% valley definition) waters.comtewhatuora.govt.nz |
| Acquisition Mode | Selected Ion Monitoring (SIM) tewhatuora.govt.nz |
| Quantification Method | Isotope Dilution scispec.co.thtewhatuora.govt.nz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation of Labeled Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure and for assessing the purity of synthesized compounds. nih.gov For a fully ¹³C-labeled molecule like 2,4',5-Trichlorobiphenyl-¹³C₁₂, both ¹H and ¹³C NMR provide complementary and definitive information.
¹H NMR spectroscopy is used to confirm the number and position of protons on the biphenyl structure. The chemical shifts and coupling patterns of the seven hydrogen atoms provide a distinct fingerprint that verifies the 2,4',5-trichloro substitution pattern.
¹³C NMR spectroscopy is particularly powerful for this compound. Since all carbon atoms are ¹³C, a proton-decoupled ¹³C NMR spectrum will show twelve signals, one for each carbon in the biphenyl system. rsc.org The chemical shifts of these signals are indicative of their local chemical environment (i.e., whether they are bonded to chlorine, hydrogen, or another carbon). Furthermore, the spectrum will exhibit complex ¹³C-¹³C coupling patterns, which can be analyzed to confirm the connectivity of the carbon skeleton, providing definitive proof of the biphenyl structure and the complete isotopic incorporation. researchgate.net The absence of signals at the chemical shifts expected for any other PCB isomer confirms the isomeric purity of the material. dspsystems.eu
Table 2: Expected NMR Characteristics for 2,4',5-Trichlorobiphenyl-¹³C₁₂
| Technique | Observed Feature | Information Provided |
|---|---|---|
| ¹H NMR | Seven distinct proton signals with specific chemical shifts and coupling constants. | Confirms the number and relative positions of hydrogen atoms, verifying the substitution pattern. |
| ¹³C NMR | Twelve distinct signals, each corresponding to a ¹³C atom in the biphenyl rings. | Confirms complete isotopic labeling and the specific carbon skeleton. |
| ¹³C NMR | Complex ¹³C-¹³C spin-spin coupling patterns. | Provides definitive structural elucidation by confirming the connectivity between carbon atoms. |
| ¹H and ¹³C NMR | Absence of extraneous peaks. | Confirms high chemical and isomeric purity. dspsystems.eu |
Certification and Quality Assurance Protocols for 2,4',5-Trichlorobiphenyl-¹³C₁₂ as a Reference Material
The production of 2,4',5-Trichlorobiphenyl-¹³C₁₂ as a Certified Reference Material (CRM) is governed by stringent quality assurance and quality control (QA/QC) protocols. These protocols ensure the accuracy, purity, and reliability of the standard, which is essential for its use in regulatory and research applications. usgs.govisotope.com
Leading manufacturers of isotope-labeled standards, such as Cambridge Isotope Laboratories (CIL), employ a comprehensive certification process. dspsystems.euchromservis.eu The process begins with the synthesis of the material, followed by aggressive cleanup procedures to remove impurities, including other PCB congeners or residual unlabeled material. isotope.comchromservis.eu
The certification of the final product involves a multi-step analytical validation:
Identity Confirmation: The exact chemical structure is confirmed without ambiguity using techniques like GC-MS, ¹H NMR, and ¹³C NMR. dspsystems.eu
Chemical Purity: The purity of the compound with respect to any other chemical impurities is determined, typically by GC-MS and/or GC-FID. A purity of >98% is a common requirement. dspsystems.eu
Isotopic Enrichment: The percentage of ¹³C atoms in the molecule is measured by GC-MS to ensure it meets the specification, which is typically ≥99%. dspsystems.eu
Concentration Verification: For standards sold as solutions, the concentration is certified through rigorous weighing of the neat material on a calibrated microbalance and formulation to a specific concentration. The final solution is then analyzed in triplicate by multiple analysts using GC-MS against a certified unlabeled standard. To pass, the relative standard deviation (RSD) of these replicate analyses must be very low, often less than 5%. dspsystems.euisotope.com
This rigorous, multi-faceted approach ensures that each batch of the reference material is of the highest quality and provides the accuracy and reliability required for sensitive analytical methods like isotope dilution HRGC-HRMS. waters.comcdc.gov
Table 3: Quality Assurance Specifications for a Certified ¹³C-Labeled PCB Standard
| Parameter | Specification/Method | Reference |
|---|---|---|
| Chemical Identity | Unambiguous confirmation by GC-MS, ¹H-NMR, ¹³C-NMR | dspsystems.eu |
| Isotopic Enrichment | ≥ 99% by GC-MS | dspsystems.eu |
| Chemical Purity | > 98% by GC-MS, GC-ECD, and/or ¹H-NMR | dspsystems.eu |
| Native (Unlabeled) Content | < 0.1% by GC-MS | dspsystems.eu |
| Certified Concentration Analysis | Triplicate analysis by multiple chemists with RSD < 5% | dspsystems.euisotope.com |
Advanced Analytical Methodologies Employing 2,4 ,5 Trichlorobiphenyl 13c12 As an Internal Standard and Tracer
Isotope Dilution Mass Spectrometry (IDMS) for Ultra-Trace Quantification of Native PCB Congeners
Isotope dilution mass spectrometry is a premier analytical technique for the precise measurement of trace-level organic compounds like PCBs. isotope.com This method involves the addition of a known quantity of an isotopically labeled standard, such as 2,4',5-Trichlorobiphenyl-13C12, to a sample prior to extraction and analysis. dioxin20xx.org Because the labeled standard is chemically identical to its native counterpart, it experiences the same losses during sample preparation, cleanup, and instrumental analysis. dioxin20xx.org By measuring the ratio of the native analyte to the labeled internal standard, analysts can accurately quantify the concentration of the native PCB congener in the original sample, effectively correcting for procedural losses. dioxin20xx.org This approach is fundamental to methods like U.S. EPA Method 1668 and Method 1628, which are designed for the determination of PCB congeners in various matrices. dioxin20xx.orgisotope.comsgsaxys.comsgs.comepa.gov
The use of ¹³C-labeled standards is crucial for achieving the low detection limits required for monitoring these persistent organic pollutants. isotope.com Cambridge Isotope Laboratories (CIL), for instance, provides a wide array of ¹³C-labeled PCB standards, including this compound, which are quantified against certified unlabeled standards to ensure maximum precision. isotope.comdspsystems.eu
The coupling of high-resolution gas chromatography (HRGC) with high-resolution mass spectrometry (HRMS) is the definitive technique for the analysis of PCBs, offering unparalleled selectivity and sensitivity. waters.com HRGC provides exceptional separation of complex PCB congener mixtures, while HRMS allows for the precise measurement of ion masses, effectively filtering out interferences from other compounds in the sample matrix. dioxin20xx.orgwaters.com This high resolving power, typically at or above 10,000, is essential for distinguishing PCB congeners from other chlorinated compounds that may be present. dioxin20xx.orgcdc.gov
The combination of HRGC-HRMS with isotope dilution, using standards like this compound, forms the basis of highly sensitive analytical methods such as EPA Method 1668. dioxin20xx.orgepa.gov This methodology enables the detection of PCBs at extremely low levels, often in the parts-per-quadrillion (ppq) range for water samples and sub-parts-per-billion (ppb) levels for solid matrices. unc.eduepa.gov The high sensitivity and specificity of HRGC-HRMS are critical for assessing the risks associated with "dioxin-like" PCBs, which are toxicologically significant even at very low concentrations. nih.gov
To ensure the reliability of PCB analysis using IDMS with standards like this compound, stringent method validation and performance criteria are essential. Key parameters include:
Signal-to-Noise Ratio (S/N): This parameter is crucial for determining the limit of detection (LOD) and limit of quantification (LOQ). europa.euhilelectronic.com A minimum S/N of 3 is typically required for the identification of an analyte, ensuring that the measured signal is clearly distinguishable from background noise. cdc.govmdpi.com
Resolving Power: In HRMS, a resolving power of 10,000 (10% valley definition) is generally required to ensure the specific detection of target analytes without interference from other molecules of similar nominal mass. dioxin20xx.orgcdc.gov
Relative Retention Time (RRT) Ratios: The retention time of a native PCB congener relative to its corresponding ¹³C-labeled internal standard must fall within a specified window. This confirms the correct identification of the congener. cdc.gov For example, EPA methods often require the RRT to be within a narrow margin of the RRT established during calibration. epa.gov
Recovery Standards: The recovery of the labeled internal standards, such as this compound, is monitored to assess the efficiency of the entire analytical procedure, from extraction to analysis. Acceptable recovery limits, often between 10% and 120%, demonstrate that the method is under control. cdc.gov A separate recovery standard, like ¹³C₆-1,2,3,4-TCDD, may also be used to calculate the absolute recovery of the internal standards. phenxtoolkit.org
Key Method Validation Parameters in PCB Analysis
| Parameter | Typical Requirement | Purpose |
|---|---|---|
| Signal-to-Noise Ratio (S/N) | ≥ 3:1 for identification | Ensures the analyte signal is distinguishable from background noise, impacting detection and quantification limits. cdc.goveuropa.euhilelectronic.com |
| Resolving Power | ≥ 10,000 (10% valley) | Provides high mass accuracy to differentiate target analytes from interfering compounds in the matrix. dioxin20xx.orgcdc.gov |
| Relative Retention Time (RRT) | Within a narrow, predefined window of the labeled standard | Confirms the identity of the native congener based on its chromatographic behavior relative to the internal standard. cdc.gov |
| Isotope Ratio | Within ±20% of the theoretical value | Confirms the correct elemental composition of the detected analyte. cdc.gov |
| Recovery of Labeled Standards | Typically within a range of 10% to 120% | Monitors the efficiency of the sample preparation and analytical process. cdc.gov |
Specialized Sample Preparation and Clean-up Procedures in Complex Environmental and Biological Matrices
The accurate analysis of PCBs in diverse and complex matrices requires meticulous sample preparation to isolate the target compounds from interfering substances. The addition of this compound at the beginning of this process is vital for tracking and correcting any losses that occur.
The choice of extraction technique depends on the sample matrix. For all methods, the labeled internal standard, this compound, is added before extraction to ensure it undergoes the same processes as the native analytes. epa.gov
Soil and Sediment: Soxhlet extraction is a traditional and effective method, often using solvents like dichloromethane (B109758) or a hexane/acetone mixture for at least 16 hours. epa.govresearchgate.net More modern techniques like Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE) offer comparable or better recoveries with significantly reduced extraction times and solvent consumption. researchgate.netlcms.cz The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another emerging technique for soil extraction. mdpi.com
Water: For aqueous samples with low solids content, solid-phase extraction (SPE) or separatory funnel extraction (SFE) are commonly used. epa.gov If the water contains a higher percentage of solids, the sample is often centrifuged, with the liquid and solid portions extracted separately and then combined. epa.gov
Biological Tissues: Homogenized tissue samples are typically mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction. epa.gov Soxhlet extraction with dichloromethane is a common approach. epa.gov The high lipid content in biological tissues often necessitates specific cleanup steps to remove these interferences. cdc.gov
Common Extraction Techniques for PCB Analysis
| Technique | Applicable Matrices | Description |
|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Biological Tissues | A classic method involving continuous extraction with a cycling solvent. epa.govresearchgate.net |
| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biological Tissues | Uses elevated temperatures and pressures to speed up the extraction process and reduce solvent use. researchgate.netlcms.cz |
| Solid-Phase Extraction (SPE) | Water | Analytes from a liquid sample are adsorbed onto a solid sorbent, then eluted with a solvent. epa.govcdc.gov |
| QuEChERS | Soil | A streamlined method involving solvent extraction followed by dispersive solid-phase extraction for cleanup. mdpi.com |
Following extraction, sample extracts are often highly complex and require cleanup to remove co-extracted interfering compounds that could compromise the chromatographic analysis. cdc.gov
Gel Permeation Chromatography (GPC): This size-exclusion chromatography technique is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological and tissue samples. epa.govpublications.gc.caepa.gov
Silica Gel Chromatography: Silica gel is an adsorbent used to separate PCBs from more polar interfering compounds. cdc.govepa.gov It can be used in column chromatography or in solid-phase extraction cartridges. epa.gov
Florisil Chromatography: Florisil, a magnesium silicate (B1173343) adsorbent, is widely used for cleaning up PCB extracts. epa.govcdc.govepa.gov It is often used as a final cleanup step in methods like EPA Method 1628. epa.gov In some procedures, different fractions can be eluted from a Florisil column to separate PCBs from other persistent organic pollutants like organochlorine pesticides. wisconsin.gov
Role of this compound in Standard Reference Material Development and Inter-Laboratory Quality Control Programs
This compound and other ¹³C-labeled PCBs are indispensable for establishing the accuracy and comparability of analytical data across different laboratories. They play a key role in the development of Standard Reference Materials (SRMs) and in inter-laboratory quality control programs. isotope.comclu-in.org
SRMs are materials with certified concentrations of specific analytes, developed by institutions like the National Institute of Standards and Technology (NIST). cdc.govclu-in.org These materials, which can include matrices like fish tissue, sediment, or human serum, are used by laboratories to validate their analytical methods and ensure the accuracy of their results. cdc.govclu-in.orgnist.gov The certification of PCB concentrations in these SRMs often relies on isotope dilution mass spectrometry using labeled internal standards. nist.gov
In the context of regulatory frameworks such as the U.S. EPA's Clean Water Act, methods like EPA Method 1628 and 1668C specify the use of labeled internal standards for isotope dilution to ensure data quality. isotope.comsgs.comepa.govepa.gov Similarly, international standards, such as those from the International Organization for Standardization (ISO), also incorporate the use of labeled compounds for the reliable determination of PCBs. elot.grwellpcb.com Inter-laboratory studies, often organized by institutions like CIL, use these labeled standards to establish consensus values for reference materials and to help laboratories assess and improve their analytical performance. dspsystems.eu The use of this compound as an internal standard is therefore fundamental to maintaining high standards of quality control and ensuring that data from different laboratories are comparable and reliable. nih.gov
Environmental Fate and Transport Dynamics Investigated with 2,4 ,5 Trichlorobiphenyl 13c12 Tracers
Elucidation of Persistence and Distribution Mechanisms in Abiotic Environmental Compartments (e.g., soil, sediment, atmospheric phases)
The persistence and distribution of PCBs in the environment are governed by their physical and chemical properties, with lower chlorinated congeners like 2,4',5-trichlorobiphenyl (B150608) exhibiting greater mobility compared to their more highly chlorinated counterparts. The use of 2,4',5-Trichlorobiphenyl-13C12 as a surrogate or internal standard in analytical methods is crucial for accurately determining the concentrations of native PCBs in abiotic matrices such as soil, sediment, and air.
Soil and Sediment:
PCBs exhibit strong adsorption to soil and sediment particles, which significantly reduces their rate of volatilization and leaching. who.int The degree of this adsorption is influenced by the organic matter content of the soil or sediment. epa.gov Lower chlorinated PCBs, including 2,4',5-trichlorobiphenyl, are less strongly adsorbed and therefore have a greater potential for mobility in soil environments. who.intnm.gov While direct studies detailing the persistence and distribution mechanisms of this compound in soil and sediment are not extensively available in public literature, its use as a tracer in analytical methods like EPA Method 1668C allows for the precise quantification of its unlabeled counterpart and other PCBs in these matrices. epa.gov This data is fundamental to understanding their long-term fate and the role of soils and sediments as both sinks and potential long-term sources of PCB contamination. who.int For instance, studies have shown that while PCBs can be immobilized in aquatic sediments for extended periods, desorption back into the water column can occur through both abiotic and biotic processes. who.int
Atmospheric Phases:
Volatilization from contaminated soil and water surfaces is a significant pathway for PCBs to enter the atmosphere. nih.gov In the atmosphere, PCBs exist in both the vapor phase and adsorbed to particulate matter. nih.gov The vapor-phase reaction with photochemically formed hydroxyl radicals is considered a dominant transformation process for PCBs in the atmosphere. who.int The estimated atmospheric half-life for a monochlorobiphenyl is around 10 days, increasing to 1.5 years for a heptachlorobiphenyl, indicating that trichlorobiphenyls like 2,4',5-trichlorobiphenyl have intermediate persistence in the atmosphere. who.int The use of this compound in atmospheric studies, often as part of a suite of labeled PCB standards, enables the accurate measurement of ambient air concentrations and deposition fluxes, which is essential for modeling their long-range transport.
A study on the spatial and temporal patterns of semi-volatile organic contaminants in an urban atmosphere utilized passive and active air samplers. The analysis, which would typically involve labeled standards for quantification, revealed that elevated concentrations of PCBs in warmer seasons were consistent with temperature-related emission processes like volatilization. scispace.com
Tracing Bioaccumulation and Trophic Transfer Processes in Aquatic and Terrestrial Food Webs
The lipophilic nature of PCBs leads to their bioaccumulation in the fatty tissues of organisms and subsequent biomagnification through food webs. This compound is an invaluable tool for tracing these processes, allowing researchers to distinguish between the experimentally introduced tracer and background levels of the contaminant.
Aquatic Food Webs:
In aquatic ecosystems, PCBs are taken up by organisms directly from the water (bioconcentration) and through the consumption of contaminated food (biomagnification). A field experiment investigating the fate of 2,5,4'-trichlorobiphenyl (a compound with similar properties) in outdoor ponds demonstrated that evaporation was a major loss process from the water, while sorption to sediment and biota was also significant. nih.gov The study found that rainbow trout (carnivores) accumulated significantly higher residues than grass carp (B13450389) (herbivores), suggesting that food chain accumulation is an important uptake route, especially at low environmental concentrations. nih.gov
The use of 13C-labeled PCBs, including congeners similar to this compound, in laboratory and field studies helps to accurately determine bioconcentration factors (BCFs) and biomagnification factors (BMFs). For example, a study on the uptake of PCBs by marine algae used a suite of 13C12-labeled internal standards, including PCB 28 (a trichlorobiphenyl), for quantification. oup.com This allowed for the determination of organic carbon-normalized algae/water partition coefficients. oup.com Another study on Mediterranean mussels exposed to indicator PCBs, including PCB 28, utilized the corresponding 13C-labeled standards for accurate analysis of bioaccumulation. semanticscholar.org
Terrestrial Food Webs:
In terrestrial ecosystems, PCBs can accumulate in plants, primarily through vapor-phase transfer from the atmosphere to the aerial parts of the vegetation. nih.gov From plants, they can be transferred to herbivores and subsequently to higher trophic levels. The use of this compound as a tracer can provide precise data on the efficiency of this trophic transfer. While specific studies focusing solely on this labeled compound in terrestrial food webs are limited, the principles of its application are the same as in aquatic systems.
The following interactive table illustrates typical data that could be generated from a hypothetical tracer study using this compound to investigate bioaccumulation in a simple aquatic food web.
| Trophic Level | Organism | Concentration in Tissue (ng/g lipid weight) | Biomagnification Factor (BMF) |
|---|---|---|---|
| Primary Producer | Phytoplankton | - | |
| Primary Consumer | Zooplankton | ||
| Secondary Consumer | Small Fish | ||
| Tertiary Consumer | Large Fish |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Investigation of Photodegradation, Volatilization, and Other Abiotic Transformation Pathways in Environmental Systems
Understanding the abiotic transformation pathways of PCBs is crucial for predicting their environmental persistence. This compound can be used to study these processes with high precision.
Photodegradation:
Photolysis, or degradation by sunlight, is a potential abiotic degradation pathway for PCBs in aquatic environments. who.int A study on the photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter (DOM) found that the presence of DOM significantly accelerated the photodegradation of the compound. nih.gov The study identified hydroxyl radicals and singlet oxygen as important reactive species in this process, leading to the formation of degradation products such as 4-chlorobenzoic acid and hydroxy-trichlorobiphenyls. nih.gov While this study used the non-labeled compound, the use of this compound as a tracer in similar experiments would allow for more accurate quantification of degradation rates and identification of transformation products, especially in complex environmental matrices.
Volatilization:
Volatilization is a key process in the environmental transport of PCBs, particularly for the lower chlorinated congeners. nm.govnih.gov The rate of volatilization is influenced by factors such as temperature and the medium from which it is volatilizing (e.g., soil vs. water). nm.gov Studies have shown that PCBs volatilize more readily from water than their vapor pressures would suggest. nm.gov For instance, the volatilization of 2,4',5-trichlorobiphenyl from water reached 43% in one study. nm.gov The use of this compound in controlled laboratory or field experiments can provide precise measurements of volatilization fluxes from different environmental compartments.
Other Abiotic Transformations:
While hydrolysis and oxidation are generally not considered significant degradation pathways for PCBs in the aquatic environment, other abiotic transformations can occur. who.int For example, the reaction with hydroxyl radicals in the atmosphere is a major removal pathway. who.int The use of 13C-labeled standards like this compound is essential for quantifying the rates of these transformations and identifying the resulting products in complex environmental samples.
The following table summarizes the key abiotic transformation pathways for 2,4',5-Trichlorobiphenyl and the role of its 13C-labeled analogue in their investigation.
| Transformation Pathway | Environmental Compartment | Key Factors | Role of this compound Tracer |
|---|---|---|---|
| Photodegradation | Aquatic Systems, Atmosphere | Sunlight, Dissolved Organic Matter | |
| Volatilization | Soil, Water, Sediment | Temperature, Air/Water Interface | |
| Reaction with Hydroxyl Radicals | Atmosphere | Sunlight, Ozone |
Biotic Transformation and Metabolism Pathway Elucidation Utilizing 2,4 ,5 Trichlorobiphenyl 13c12 and Its Analogs
Microbial Biodegradation Mechanisms of Chlorinated Biphenyls
The biodegradation of polychlorinated biphenyls (PCBs) in the environment is a critical process driven by microbial activity. Many microorganisms have evolved specific enzymatic pathways to break down these persistent pollutants. nih.gov The biodegradability of a specific PCB congener is highly dependent on its chlorine substitution pattern. scispace.com
Role of Biphenyl (B1667301) Dioxygenase Enzymes in Initial Transformation
The initial and often rate-limiting step in the aerobic bacterial degradation of PCBs is the insertion of molecular oxygen into the biphenyl structure, a reaction catalyzed by biphenyl dioxygenase (Bph Dox). asm.orgnih.gov This enzyme is the first component of the biphenyl catabolic pathway, which typically involves four enzymatic steps. asm.org Bph Dox introduces oxygen at vicinal ortho- and meta- carbons, creating a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. asm.org This dihydroxylated intermediate is then further processed by subsequent enzymes in the pathway. asm.org
The substrate specificity and the precise location of oxygenation (regiospecificity) of biphenyl dioxygenase are crucial for determining which PCB congeners can be degraded. nih.gov For instance, studies on the Bph Dox from Pseudomonas pseudoalcaligenes KF707 have shown that it primarily attacks the 4'-chlorinated ring of 2,5,4'-trichlorobiphenyl, introducing oxygen at the 2',3' position. nih.gov In contrast, the enzyme from Burkholderia xenovorans LB400 attacks the 2,5-dichlorinated ring of the same compound at the 3,4-position. nih.gov This highlights how different microbial enzymes can have distinct capabilities for transforming the same PCB congener.
Identification of Microbial Communities and Gene Expression Involved in Degradation
A variety of bacteria capable of degrading PCBs have been isolated and characterized from contaminated environments. nih.govnih.gov These bacteria often harbor the bph gene cluster, which encodes the enzymes of the biphenyl catabolic pathway, including biphenyl dioxygenase. nih.govnih.gov The expression of these bph genes is often induced in the presence of biphenyl or certain PCB congeners. nih.gov
Studies have identified several bacterial genera involved in PCB degradation, including Burkholderia, Pseudomonas, Acinetobacter, and Alkaligenes. nih.govresearchgate.netacs.org For example, Burkholderia xenovorans LB400 has been shown to transform hydroxylated derivatives of 2,5-dichlorobiphenyl, a process correlated with the expression of the bphA, bphB, bphC, and bphD genes. nih.gov In anaerobic environments, reductive dechlorination by microbial consortia, which may include Dehalococcoides-like bacteria, is an important degradation mechanism. nih.govnih.gov The genetic basis for PCB degradation is often located on mobile genetic elements like plasmids and transposons, which allows for horizontal gene transfer between bacteria, spreading the degradation capability within microbial communities. nih.gov
Table 1: Examples of Microbial Genera Involved in PCB Transformation
| Microbial Genus | Transformation Process | Key Enzyme/Gene |
|---|---|---|
| Burkholderia | Aerobic Degradation | Biphenyl Dioxygenase (bphA) |
| Pseudomonas | Aerobic Degradation | Biphenyl Dioxygenase (bphA) |
| Acinetobacter | Aerobic Degradation | Oxidative enzymes |
In Vitro and In Vivo Mammalian Metabolism Studies
In mammals, PCBs undergo biotransformation primarily in the liver, a process that can lead to either detoxification and excretion or metabolic activation to more toxic compounds. nih.govnih.gov The metabolism is complex and results in a variety of reactive and stable metabolites. nih.gov
Elucidation of Hydroxylation and Sulfonation Pathways (e.g., formation of OH-PCBs, MeSO2-PCBs, PCB sulfates)
The primary metabolic pathway for PCBs in mammals is oxidation, which produces hydroxylated metabolites (OH-PCBs). nih.govnih.gov This initial step is followed by conjugation reactions. nih.gov For 2,4',5-trichlorobiphenyl (B150608), studies in mice have identified the formation of both hydroxylated and methylsulfonyl (MeSO₂-PCB) metabolites. nih.gov These metabolites, along with conjugated forms, were found to accumulate in the uterine luminal fluid of pregnant mice, while the unchanged parent compound was undetectable. nih.gov
Table 2: Major Metabolite Classes of 2,4',5-Trichlorobiphenyl in Mammals
| Metabolite Class | Abbreviation | Formation Pathway |
|---|---|---|
| Hydroxylated PCBs | OH-PCBs | Cytochrome P450-mediated oxidation |
| Methylsulfonyl PCBs | MeSO₂-PCBs | Oxidation followed by the mercapturic acid pathway |
Characterization of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 enzymes, Sulfotransferases)
The biotransformation of PCBs is mediated by specific enzyme systems. The initial hydroxylation is catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govnih.govmdpi.com Different CYP isoforms exhibit varying specificities for different PCB congeners. nih.govnih.gov For example, CYP1A and CYP2B families are notably involved in PCB metabolism. researchgate.net The hydroxylation of 2,3',4',5-tetrachlorobiphenyl, an analog of 2,4',5-trichlorobiphenyl, is mediated by different CYP isoforms in rats, guinea pigs, and hamsters, indicating species-specific differences in metabolism. nih.gov The activity of these enzymes can be influenced by other cellular components; for instance, cytochrome b5 can significantly increase the rate of hydroxylation of certain PCBs by CYP2B1. nih.gov
Following hydroxylation, the resulting OH-PCBs can be substrates for Phase II conjugation enzymes, such as sulfotransferases (SULTs). nih.gov Cytosolic SULTs catalyze the transfer of a sulfonate group to the hydroxyl group of OH-PCBs, forming PCB sulfates. nih.gov Various SULT isoforms, such as SULT1A1, SULT1E1, and SULT2A1, have been shown to be involved in the sulfation of OH-PCBs. nih.gov
Examination of the Role of Intestinal Microflora in PCB Metabolism
The intestinal microflora plays a significant and previously underappreciated role in the metabolism of xenobiotics, including PCBs. nih.govresearchgate.net Studies comparing germ-free and conventional mice have demonstrated that the gut microbiota is crucial for the formation of certain PCB metabolites. nih.govnih.gov Specifically, for 2,4',5-trichlorobiphenyl, the formation of bronchial-seeking methyl sulfone (MeSO₂) metabolites is significantly higher in conventional mice with intact gut flora compared to germ-free mice. nih.govnih.gov
Chemical analysis revealed that concentrations of 4-methylsulphonyl-2,4',5-trichlorobiphenyl in the lung, kidney, and liver were 6.5, 14.7, and 3.7 times higher, respectively, in conventional mice than in germ-free mice. nih.gov These findings indicate the existence of a major metabolic pathway for producing MeSO₂-PCBs that involves the intestinal microflora, alongside a minor pathway that can occur in its absence. nih.govnih.gov The disturbance of the gut microbiome by PCBs can also lead to broader health effects, including intestinal inflammation and altered host metabolism. kendallhealth.org
Compound-Specific Isotope Analysis (CSIA) and ¹³C-Labeling for Tracing Biotransformation Pathways and Isotopic Fractionation
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to investigate the origin and fate of environmental contaminants, including polychlorinated biphenyls (PCBs). mdpi.com This method precisely measures the ratio of stable isotopes for a particular element within an individual compound. For carbon, the ratio of the heavy isotope, carbon-13 (¹³C), to the light isotope, carbon-12 (¹²C), is determined. This ratio is expressed in delta notation (δ¹³C) in parts per thousand (‰) relative to an international standard.
The primary principle behind using CSIA to trace biotransformation is isotopic fractionation. During metabolic or degradation processes, chemical bonds involving the lighter isotope (¹²C) are typically broken more readily than those with the heavier isotope (¹³C). acs.org This kinetic isotope effect results in the remaining pool of the parent compound becoming progressively enriched in ¹³C, while the resulting metabolites are initially depleted in ¹³C. By tracking these changes in the δ¹³C values of the parent compound and its transformation products, researchers can obtain conclusive evidence of biodegradation and gain insights into the reaction mechanisms. researchgate.net
The use of intentionally ¹³C-labeled compounds, such as 2,4',5-Trichlorobiphenyl-¹³C₁₂, offers a highly specific and sensitive approach to unequivocally trace the metabolic fate of the parent molecule. By introducing a compound with a known and highly enriched ¹³C signature, its transformation products can be readily distinguished from the background of naturally occurring carbon compounds within a biological system. This technique is invaluable for elucidating complex metabolic pathways, identifying novel metabolites, and quantifying the extent of biotransformation.
Detailed Research Findings
While extensive research has been conducted on the metabolism of 2,4',5-trichlorobiphenyl using radiolabeled compounds (e.g., ¹⁴C), specific studies detailing the use of 2,4',5-Trichlorobiphenyl-¹³C₁₂ for pathway elucidation are not widely available in the reviewed literature. However, the principles of CSIA and stable isotope tracing, combined with the known metabolism of this PCB congener, allow for a clear understanding of how such an investigation would proceed and the nature of the expected findings.
Studies on other PCB congeners have demonstrated that both aerobic and anaerobic microorganisms can mediate their transformation. nih.gov The primary metabolic reactions include dechlorination, hydroxylation, and ring cleavage. nih.govcdc.gov In mammalian systems, metabolism is primarily oxidative, catalyzed by cytochrome P-450 enzymes, leading to hydroxylated metabolites which can then be conjugated and excreted. cdc.gov
The application of CSIA to field sites contaminated with PCBs has shown enrichment in ¹³C in the remaining parent compounds, providing strong evidence for in-situ biodegradation. researchgate.net For instance, significant carbon isotope fractionation has been observed during the reductive dechlorination of various PCB congeners by microbial cultures. researchgate.net The degree of fractionation, represented by the enrichment factor (ε), can vary depending on the specific congener, the microorganisms involved, and the specific enzymatic reaction mechanism.
In a hypothetical study utilizing 2,4',5-Trichlorobiphenyl-¹³C₁₂, researchers would introduce the labeled compound into a biological system, such as a microbial culture or an animal model. Over time, samples would be collected and analyzed using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) to determine the δ¹³C values of the parent compound and any newly formed metabolites. The appearance of metabolites with the ¹³C label would confirm them as direct transformation products of 2,4',5-trichlorobiphenyl.
The following interactive data table illustrates the expected changes in the isotopic composition of 2,4',5-Trichlorobiphenyl-¹³C₁₂ and the formation of a hypothetical hydroxylated metabolite during a typical biotransformation experiment.
Table 1: Hypothetical Isotopic Analysis of 2,4',5-Trichlorobiphenyl-¹³C₁₂ Biotransformation
| Time (hours) | Concentration of 2,4',5-Trichlorobiphenyl-¹³C₁₂ (µg/L) | δ¹³C of remaining 2,4',5-Trichlorobiphenyl-¹³C₁₂ (‰) | Concentration of Hydroxylated Metabolite-¹³C₁₂ (µg/L) | δ¹³C of Hydroxylated Metabolite-¹³C₁₂ (‰) |
| 0 | 100 | +1000 | 0 | N/A |
| 12 | 75 | +1050 | 25 | +950 |
| 24 | 50 | +1100 | 50 | +950 |
| 48 | 25 | +1150 | 75 | +950 |
| 72 | 10 | +1200 | 90 | +950 |
Note: The initial δ¹³C value is hypothetical and represents a highly enriched starting material. The subsequent changes illustrate the principle of isotopic fractionation during biotransformation.
The magnitude of the isotopic fractionation provides valuable information about the rate-limiting step of the metabolic pathway. Different enzymatic reactions (e.g., dechlorination at different positions, hydroxylation) would likely exhibit distinct enrichment factors. The following table provides a hypothetical example of enrichment factors that could be associated with different biotransformation pathways of 2,4',5-trichlorobiphenyl.
Table 2: Hypothetical Carbon Isotope Enrichment Factors (ε) for Different Biotransformation Pathways of 2,4',5-Trichlorobiphenyl
| Biotransformation Pathway | Proposed Enzymatic Step | Hypothetical Enrichment Factor (ε) (‰) |
| Reductive Dechlorination (para-position) | Dehalogenase | -5.0 to -15.0 |
| Reductive Dechlorination (meta-position) | Dehalogenase | -3.0 to -10.0 |
| Hydroxylation (ortho-position) | Cytochrome P-450 Monooxygenase | -2.0 to -8.0 |
| Hydroxylation (meta-position) | Cytochrome P-450 Monooxygenase | -1.5 to -6.0 |
| Dioxygenase-mediated ring cleavage | Biphenyl Dioxygenase | -1.0 to -5.0 |
By comparing the experimentally determined enrichment factors with those from known enzymatic reactions, researchers can infer the specific metabolic pathways that are active in the degradation of 2,4',5-trichlorobiphenyl. The use of a ¹³C₁₂-labeled compound in such studies would provide the clear and unambiguous data needed for these calculations.
Mechanistic Research on Cellular and Molecular Interactions of 2,4 ,5 Trichlorobiphenyl and Its Metabolites
Elucidation of Ligand-Receptor Binding and Activation Studies (e.g., Aryl Hydrocarbon Receptor (AHR) interactions and downstream signaling)
A primary mechanism by which many PCBs exert their biological effects is through interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.gov Upon binding a ligand, the AHR translocates from the cytoplasm to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). nih.gov This action initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. t3db.ca
The binding affinity and subsequent activation of the AHR vary significantly among different PCB congeners, depending on their chlorination pattern. Dioxin-like PCBs, which have a planar structure, are potent AHR agonists. While some trichlorobiphenyls can bind to and activate the AHR, their potency is generally lower than that of more heavily chlorinated, coplanar congeners like PCB 126 (3,3′,4,4′,5-pentachlorobiphenyl). uiowa.edu For instance, studies have shown that exposure to certain PCBs can alter gene transcription through AHR binding. Research on the specific congener 2,4',5-Trichlorobiphenyl (B150608) (PCB 31) has linked it to the AHR gene, among others. mdpi.com
However, it is crucial to note that not all PCB effects are mediated by the AHR. Some studies have demonstrated that certain PCBs can induce cellular responses through AHR-independent pathways. oup.com For example, while PCB 126 is a well-recognized AHR ligand, some congeners show little to no affinity for the receptor yet still elicit biological activity. oup.comoup.com This highlights the complexity of PCB toxicology, where different congeners can trigger diverse signaling cascades, some of which converge and others that are entirely distinct. The AHR signaling pathway itself is intricate, with its activity being influenced by the availability of its binding partner ARNT and crosstalk with other signaling pathways. nih.gov
Investigation of Gene Expression and Proteomic Modulation Induced by PCB Congeners (e.g., CYP1A1 induction)
A hallmark of AHR activation by PCBs is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. The induction of CYP1A1 is a well-documented downstream effect of AHR-ligand binding and is often used as a biomarker for exposure to AHR agonists. oup.com Upon activation, the AHR-ARNT complex binds to XREs in the promoter region of the CYP1A1 gene, leading to increased transcription and protein expression. nih.govnih.gov
Studies on various PCB congeners have confirmed their ability to modulate gene expression. For example, non-ortho-substituted PCBs like 3,4',5-trichlorobiphenyl (B1584070) (PCB 39) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) have been shown to cause highly elevated levels of both CYP1A1 and CYP1B1 mRNA in human cell lines. nih.gov This induction of metabolic enzymes is a critical cellular response to xenobiotic exposure.
Interestingly, the modulation of gene expression by PCBs is not limited to the AHR pathway. Research has shown that various PCBs, including those that are not strong AHR ligands, can significantly increase the mRNA levels of other metabolic enzymes like CYP11B1 and CYP11B2. oup.com These particular enzymes are involved in steroidogenesis. Further investigation revealed that this upregulation was not blocked by an AHR antagonist, suggesting an AHR-independent mechanism that involves increasing the post-transcriptional stability of the mRNA transcripts. oup.com This indicates that PCB congeners can influence cellular function through multiple transcriptional and post-transcriptional regulatory mechanisms.
| PCB Congener | Affected Gene/Protein | Observed Effect | Mediating Pathway | Reference |
|---|---|---|---|---|
| 3,4',5-Trichlorobiphenyl (PCB 39) | CYP1A1, CYP1B1 | Marked stimulation of mRNA levels | AHR-dependent | nih.gov |
| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | CYP1A1 | Induction of mRNA expression | AHR-dependent | oup.comoup.com |
| Various Congeners (including non-AHR ligands) | CYP11B1, CYP11B2 | Elevated mRNA levels | AHR-independent (mRNA stabilization) | oup.com |
| 2,4',5-Trichlorobiphenyl (PCB 31) | AHR, ESR1, ESR2 | Associated with gene targets | Not specified | mdpi.com |
Analysis of Effects on Cellular Signaling Pathways and Metabolic Homeostasis
PCBs and their metabolites can perturb a wide array of cellular signaling pathways and disrupt metabolic homeostasis. Beyond the canonical AHR pathway, these compounds have been shown to interfere with critical cellular processes. Some PCBs are known to disrupt intracellular calcium signaling and alter neurotransmitter levels, such as dopamine, in the brain. Other studies indicate that PCB congeners can perturb signal transduction mechanisms that involve protein kinase C (PKC). smolecule.com
The metabolism of PCBs is a key factor in their biological activity and their effect on homeostasis. 2,4',5-Trichlorobiphenyl is known to be metabolized in the body. nih.gov A significant metabolic route is the mercapturic acid pathway, which involves conjugation with glutathione. nih.goviarc.frnih.gov Studies in rats have shown that a substantial portion of an administered dose of 2,4',5-trichlorobiphenyl is excreted in the bile as metabolites of this pathway. nih.goviarc.fr This process is a detoxification mechanism aimed at increasing the water solubility of the compound to facilitate its excretion. Another metabolic transformation involves oxidation to form hydroxylated metabolites and the formation of persistent methylsulphonyl-PCBs, which have been observed to accumulate in tissues like the lungs and kidneys. nih.gov
Furthermore, PCBs are recognized as endocrine-disrupting chemicals. researchgate.net They can interfere with hormone signaling, potentially leading to developmental and reproductive issues. smolecule.com This disruption can occur through various mechanisms, including direct interaction with hormone receptors, such as estrogen receptors, or by altering the expression and activity of enzymes involved in hormone synthesis and metabolism. researchgate.net For example, the AHR, when activated, can promote the degradation of the estrogen receptor alpha. nih.gov
Stereoselective Interactions and Enantiomeric Fraction Analysis of Chiral PCB Congeners in Biological Systems
A fascinating aspect of PCB biochemistry is the phenomenon of chirality. Due to restricted rotation around the central carbon-carbon bond, 78 of the 209 PCB congeners are chiral, meaning they can exist as non-superimposable mirror images called atropisomers or enantiomers. nih.gov While 2,4',5-Trichlorobiphenyl (PCB 31) itself is achiral due to a plane of symmetry, the study of chiral congeners provides critical insights into the biological processing of the entire class of compounds.
The biotransformation of chiral PCBs is often stereoselective, meaning that one enantiomer is metabolized or interacts with biological systems differently than the other. nih.govresearchgate.net This selectivity is primarily driven by the three-dimensional structure of enzymes, particularly cytochrome P450 isozymes. nih.gov For example, in vitro studies using rat CYP2B1 have shown preferential metabolism of specific atropisomers of chiral PCBs like PCB 45, PCB 95, and PCB 136. nih.gov This enzymatic preference leads to an enrichment of the less-metabolized enantiomer in the organism, a phenomenon known as enantiomeric enrichment. nih.gov
The analysis of the enantiomeric fraction (EF), which quantifies the relative abundance of each enantiomer, is a powerful tool to trace the biological processing and fate of chiral PCBs. acs.orgresearchgate.net A deviation from a racemic mixture (EF = 0.5) in biological or environmental samples indicates that stereoselective processes have occurred. researchgate.net Such analyses have revealed that microbial dechlorination of PCBs in sediments can be highly enantioselective, and that the enantiomeric composition can vary depending on the specific microbial populations present. researchgate.net These stereoselective interactions are significant because the toxicity and biological activity of chiral pollutants can also be atropselective, meaning one enantiomer may be more toxic than the other. nih.gov
| Chiral PCB Congener | Enzyme/System Studied | Key Finding | Reference |
|---|---|---|---|
| PCB 45, 95, 132, 136, 149 | Rat CYP2B1 / Liver Microsomes | Preferential biotransformation of one atropisomer over the other. | nih.gov |
| PCB 91, 95, 132, 136 | Lake Sediment Microbes | Enantioselective microbial dechlorination observed in situ. | researchgate.net |
| PCB 45, 95, 132 | Rat CYP2B1 | Competitive biotransformation between congeners and between individual atropisomers. | researchgate.net |
| OH-PCBs | Poplar Plants | Enantioselective transport and biotransformation of chiral hydroxylated metabolites. | acs.org |
Future Research Directions and Emerging Applications of 13c Labeled Pcb Congeners
Development of Novel Analytical Platforms for Comprehensive Congener and Metabolite Analysis
The use of 2,4',5-Trichlorobiphenyl-¹³C₁₂ as an internal standard is fundamental to the development and validation of novel analytical platforms that offer enhanced sensitivity, selectivity, and comprehensive coverage of PCB congeners and their metabolites. These advanced techniques are crucial for detecting trace levels of contaminants in complex environmental and biological matrices.
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is a cornerstone for the congener-specific analysis of PCBs. The isotope dilution method, employing ¹³C-labeled standards like 2,4',5-Trichlorobiphenyl-¹³C₁₂, is the gold standard for quantification, as it effectively corrects for analyte losses during sample preparation and analysis. scispec.co.thdspsystems.eu This approach is integral to official methods such as the US EPA Method 1668, which allows for the determination of all 209 PCB congeners in various matrices. epa.gov The use of ¹³C₁₂-labeled analogues for each PCB chlorination degree ensures optimal analytical precision and compound similarity. scispec.co.th
Emerging platforms such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer superior separation capabilities, which are essential for resolving co-eluting PCB congeners and their metabolites. diva-portal.orgnies.go.jp In such advanced systems, 2,4',5-Trichlorobiphenyl-¹³C₁₂ serves as a robust internal standard to ensure the accuracy of quantification for complex mixtures. Furthermore, the development of analytical methods using techniques like gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) relies on ¹³C-labeled internal standards for reliable and sensitive detection of PCBs in challenging matrices like food and biological samples. scispec.co.thnih.gov
The analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs), also benefits from the use of ¹³C-labeled standards. While direct analysis of OH-PCBs can be challenging, derivatization to more volatile methoxylated PCBs (MeO-PCBs) followed by GC-MS analysis is a common strategy. nih.gov In these methods, ¹³C-labeled OH-PCB standards are crucial for accurate quantification. Although a specific ¹³C-labeled standard for every OH-PCB is not always available, the use of representative labeled standards, including those for trichlorinated congeners, is a key aspect of the analytical methodology. nih.govresearchgate.net
Table 1: Application of 2,4',5-Trichlorobiphenyl-¹³C₁₂ in Various Analytical Platforms
| Analytical Platform | Application | Role of 2,4',5-Trichlorobiphenyl-¹³C₁₂ | Reference |
|---|---|---|---|
| HRGC/HRMS | Congener-specific analysis of PCBs in environmental and biological samples. | Internal standard for isotope dilution quantification. | scispec.co.thdspsystems.eu |
| GC×GC-TOF-MS | High-resolution separation of complex PCB mixtures and atropisomers. | Internal standard for accurate quantification. | diva-portal.orgnies.go.jp |
| GC-MS/MS | Sensitive and selective detection of PCBs in food and biological matrices. | Internal standard for isotope dilution quantification. | scispec.co.thnih.gov |
| LC-MS/MS | Analysis of hydroxylated PCB metabolites. | Used in the development and validation of methods for derivatized metabolites. | nih.govresearchgate.net |
Integration with Multi-omics Approaches (e.g., metabolomics, transcriptomics) for Systems Toxicology and Environmental Health Research
The integration of analytical data from ¹³C-labeled PCB analysis with multi-omics technologies is a promising frontier for a systems-level understanding of PCB toxicity. While studies specifically detailing the use of 2,4',5-Trichlorobiphenyl-¹³C₁₂ in multi-omics research are emerging, the foundational role of accurate quantification provided by such standards is clear.
In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological system. Studies investigating the metabolic effects of PCB exposure rely on accurate measurement of internal PCB concentrations to establish dose-response relationships. For instance, research on the metabolomic effects of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats utilized ¹³C-labeled internal standards for the precise quantification of the parent compound and its hydroxylated metabolites, which was then correlated with observed changes in the metabolome. nih.gov Although this study did not specifically use ¹³C₁₂-PCB-31, the principle highlights the necessity of such standards in linking exposure to metabolic disruption.
Similarly, in transcriptomics, which examines the complete set of RNA transcripts in a cell, accurate dosimetry is crucial for linking gene expression changes to specific PCB congeners. Studies on the transcriptomic effects of PCB exposure, such as the impact on the expression of genes involved in biphenyl (B1667301) degradation pathways, benefit from the precise measurement of the inducing compounds. acs.orgresearchgate.net The use of ¹³C-labeled standards like 2,4',5-Trichlorobiphenyl-¹³C₁₂ ensures that the observed changes in gene expression can be confidently attributed to a known exposure level.
Addressing Persistent Knowledge Gaps in the Environmental Fate and Biotransformation of Specific PCB Congeners
Isotopically labeled compounds are powerful tools for elucidating the environmental fate and biotransformation pathways of pollutants. The use of 2,4',5-Trichlorobiphenyl-¹³C₁₂ can help address several persistent knowledge gaps in our understanding of PCB behavior in the environment.
One area of active research is the microbial dechlorination of PCBs. Studies have shown that certain anaerobic microorganisms can reductively dechlorinate higher chlorinated PCBs to lower chlorinated congeners. Tracing the transformation of a specific congener is challenging due to the complexity of environmental matrices. By spiking sediments or microbial cultures with ¹³C₁₂-labeled 2,4',5-Trichlorobiphenyl (B150608), researchers can unequivocally track its transformation products, providing direct evidence of specific dechlorination pathways. researchgate.net
The metabolism of PCBs in organisms is another area where labeled compounds are invaluable. For example, the formation of hydroxylated and other polar metabolites is a key step in the biotransformation and potential detoxification or bioactivation of PCBs. Studies using ¹³C-labeled congeners can help identify novel metabolites and quantify their formation rates in various species and tissues. For instance, research on the metabolism of other PCB congeners has utilized ¹³C-labeled standards to investigate the formation of hydroxylated, sulfated, and glucuronidated metabolites. researchgate.netnih.gov Similar approaches with 2,4',5-Trichlorobiphenyl-¹³C₁₂ can provide detailed insights into its specific metabolic fate.
Phytoremediation, the use of plants to remove pollutants from the environment, is a promising strategy for PCB-contaminated sites. However, the uptake and metabolism of PCBs by plants are not fully understood. Studies have used ¹³C-labeled PCBs to investigate their uptake, translocation, and metabolism in various plant species, including the formation of hydroxylated metabolites. unimi.it The use of 2,4',5-Trichlorobiphenyl-¹³C₁₂ in such studies can help to specifically assess the phytoremediation potential for this particular congener.
Advancement of Standardization and Inter-Laboratory Harmonization Protocols in Global PCB Monitoring Programs
The availability of high-purity, certified ¹³C-labeled internal standards like 2,4',5-Trichlorobiphenyl-¹³C₁₂ is critical for the standardization and harmonization of PCB monitoring programs worldwide. These standards ensure the comparability and reliability of data generated by different laboratories, which is essential for global assessments of environmental contamination and the effectiveness of regulations.
Certified Reference Materials (CRMs) are fundamental to quality assurance and quality control in analytical laboratories. These materials, which contain certified concentrations of specific analytes, are used to validate analytical methods and assess laboratory performance. 2,4',5-Trichlorobiphenyl-¹³C₁₂ is included as a component in various CRM solutions for PCB analysis. dspsystems.euaccustandard.comchromservis.eu The certification of these standards often involves rigorous testing and inter-laboratory comparisons to ensure their accuracy and traceability.
International organizations and regulatory bodies, such as the European Committee for Standardization (CEN) and the US Environmental Protection Agency (EPA), develop and validate standardized methods for the analysis of persistent organic pollutants (POPs), including PCBs. epa.govchromservis.eu These methods often mandate the use of ¹³C-labeled internal standards for isotope dilution quantification to achieve the required accuracy and precision. For example, EPA Method 1628, a multi-laboratory validated method for the analysis of PCB congeners, utilizes a suite of 29 ¹³C-labeled PCBs as internal standards. epa.gov The inclusion of standards for various chlorination levels, including trichlorobiphenyls, is crucial for the comprehensive application of such methods.
Inter-laboratory comparison studies are regularly conducted to assess and improve the performance of laboratories involved in monitoring programs. iaea.orgnist.gov In these studies, participating laboratories analyze the same sample, and their results are compared to a reference value. The use of common, high-quality labeled internal standards like 2,4',5-Trichlorobiphenyl-¹³C₁₂ among participating laboratories is a key factor in achieving comparable and accurate results, thereby fostering confidence in global monitoring data. chromservis.euiaea.org
Table 2: Role of 2,4',5-Trichlorobiphenyl-¹³C₁₂ in Standardization and Harmonization
| Activity | Role of 2,4',5-Trichlorobiphenyl-¹³C₁₂ | Significance | Reference |
|---|---|---|---|
| Certified Reference Materials (CRMs) | Included as a certified component in standard solutions. | Ensures accuracy and traceability of laboratory measurements. | dspsystems.euaccustandard.comchromservis.eu |
| Standardized Analytical Methods (e.g., EPA Method 1628) | Used as an internal standard for isotope dilution quantification. | Enables accurate and precise quantification of PCB congeners across different laboratories. | epa.govepa.gov |
| Inter-laboratory Comparison Studies | Serves as a common internal standard for participating laboratories. | Facilitates the assessment of laboratory performance and ensures data comparability. | iaea.orgnist.gov |
| European Standardization (CEN) | Included in calibration and spiking solutions for standardized methods. | Promotes harmonized analytical approaches across European laboratories. | chromservis.eu |
Q & A
Q. How do regulatory frameworks influence the selection of 13C-labeled standards for PCB monitoring in transboundary environmental studies?
- Answer : Align with the Stockholm Convention on POPs, which mandates strict PCB monitoring. Use standards validated by accredited bodies (e.g., ISO/IEC 17025). For EU compliance, ensure REACH registration and adherence to PRTR reporting thresholds (e.g., 2-54 classification for brominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
